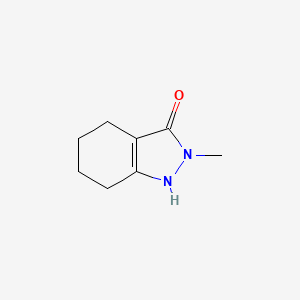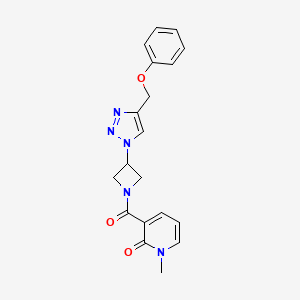
2-(Butylamino)-4-((2-(methoxycarbonyl)phenyl)amino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Butylamino)-4-((2-(methoxycarbonyl)phenyl)amino)-4-oxobutanoic acid, also known as BOC-Asp(OBzl)-OH, is a chemical compound used in scientific research. It is a derivative of aspartic acid and is commonly used as a building block in peptide synthesis.
Wissenschaftliche Forschungsanwendungen
Cerebrospinal Fluid and Neurotransmitter Metabolites
Research in neurological disorders, such as Rett syndrome, has examined the concentrations of neurotransmitter metabolites, including monoamine and amino compounds, in cerebrospinal fluid (CSF). Although not directly related to 2-(Butylamino)-4-((2-(methoxycarbonyl)phenyl)amino)-4-oxobutanoic acid, these studies provide insights into the methods for assessing the impact of chemical compounds on neurotransmitter pathways and potential therapeutic targets for neurological conditions (Perry et al., 1988).
Metabolism and Disposition in Humans
Understanding the metabolism and disposition of pharmaceutical agents can provide insights into their pharmacokinetics and potential therapeutic applications. For example, the metabolism of γ-Aminobutyric Acid Type A Receptor partial agonists has been elucidated, highlighting the importance of understanding oxidative biotransformation pathways and the role of enzymes such as monoamine oxidase-B (Shaffer et al., 2008).
Urinary Metabolites and Disease Biomarkers
The analysis of urinary metabolites has been used to discover biomarkers for various diseases, including metabolic disorders and rheumatoid arthritis. Such research underscores the importance of characterizing the metabolic profile of diseases for diagnosis and treatment planning. For instance, serum metabolomics has revealed distinctive signatures in patients with rheumatoid arthritis, identifying specific biomarkers related to amino acid metabolism and inflammation (Li et al., 2018).
Phenylacetylglutamine as a Nitrogen Excretion Vehicle
The study of alternative pathways for waste nitrogen excretion in patients with urea cycle disorders has led to the evaluation of compounds like Phenylacetylglutamine. Such research highlights the therapeutic potential of manipulating metabolic pathways to treat genetic disorders (Brusilow, 1991).
Exposure to Synthetic Antioxidants
Exposure studies to synthetic phenolic antioxidants, including butylated hydroxytoluene (BHT), offer insights into human exposure to various chemical compounds through consumer products. These studies are crucial for understanding the metabolic fate and potential health implications of widespread chemicals (Wang & Kannan, 2019).
Eigenschaften
IUPAC Name |
2-(butylamino)-4-(2-methoxycarbonylanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-3-4-9-17-13(15(20)21)10-14(19)18-12-8-6-5-7-11(12)16(22)23-2/h5-8,13,17H,3-4,9-10H2,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIRSAFALFHGGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(CC(=O)NC1=CC=CC=C1C(=O)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Butylamino)-4-((2-(methoxycarbonyl)phenyl)amino)-4-oxobutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(difluoromethoxy)-4-methoxyphenyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2882420.png)
![methyl 4-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)benzoate](/img/structure/B2882427.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2882428.png)


![6-Methyl-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2882433.png)



![(4-Chlorophenyl)(imidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2882437.png)

